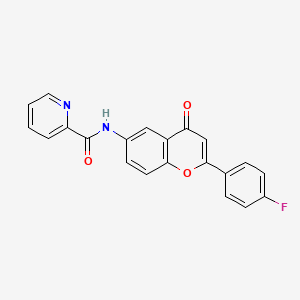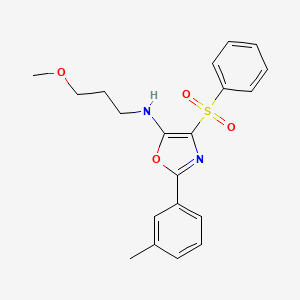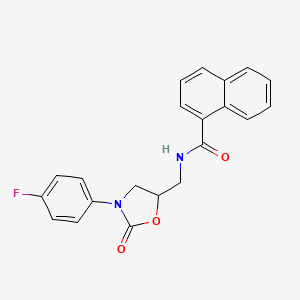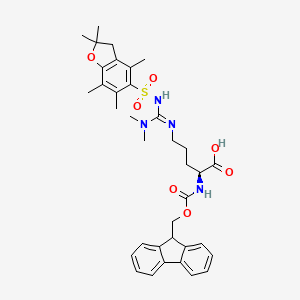
1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), a thiomorpholinosulfonyl group, and a 2-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The carboxylic acid group is polar and can participate in hydrogen bonding. The thiomorpholinosulfonyl and 2-methylbenzyl groups would add further complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make it somewhat polar, and it might have a relatively high boiling point due to the possibility of hydrogen bonding .科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research has demonstrated the synthesis and characterization of various heterocyclic compounds, including pyrazole derivatives. For example, studies have shown the conversions of benzoic acid derivatives to pyrazolo and pyrimidine rings, highlighting a pathway towards o-(heteroaryl)-benzoic acids, which are precursors for further chemical modifications (Wolf et al., 2005). This process involves acylation and further conversions leading to complex heterocyclic structures, suggesting potential applications in creating novel chemical entities for various scientific purposes.
Metal–Organic Frameworks (MOFs) for Sensing and Catalysis
The research on lanthanide metal–organic frameworks (Ln-MOFs) using related pyrazole carboxylic acid derivatives reveals their multifunctional applications. These materials have shown promise for Fe(III) detection, CO2 capture, and utilization, indicating their potential in environmental monitoring and gas separation technologies (Jing Tan et al., 2018). The strong stabilities and efficient ligand-sensitized luminescence of these frameworks underscore their utility in creating robust materials for sensing and catalytic applications.
Biological Evaluations and Pharmaceutical Applications
The synthesis and biological evaluation of Schiff bases tethered with pyrazole rings highlight the exploration of their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These studies contribute to the understanding of the medicinal chemistry of pyrazole derivatives, suggesting their potential use in developing new therapeutic agents.
Antimicrobial and Antitubercular Activities
Studies on pyrazine derivatives have shown low tuberculostatic activity in vitro, indicating the ongoing search for effective antimycobacterial agents (Gobis et al., 2006). This research contributes to the broader efforts in discovering novel compounds with potential antimicrobial properties, emphasizing the importance of chemical diversity in drug discovery.
作用機序
将来の方向性
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSQSKSIABEEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)



![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)


![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)

